Nitro Isomer Impact on AChE Inhibition
In a class of related benzothiazole amide derivatives, the 3-nitro substitution pattern on the benzamide ring is expected to enhance AChE inhibition compared to the 2-nitro analog due to improved electrostatic complementarity with the enzyme's peripheral anionic site [1]. While direct IC50 data for this specific compound are not publicly available, structure-activity relationship (SAR) models from tacrine–benzothiazole hybrids indicate that meta-nitro substitution on the benzamide improves inhibitory potency by approximately 0.5–1.0 log units over ortho-substituted analogs [2].
| Evidence Dimension | Predicted shift in AChE inhibitory potency |
|---|---|
| Target Compound Data | No direct quantitative IC50 available |
| Comparator Or Baseline | 2-nitro regioisomer (CAS 312941-24-5) or unsubstituted benzamide |
| Quantified Difference | Inferred improvement of ~0.5–1.0 log units based on SAR models for analogous heterodimers [2] |
| Conditions | In silico docking and in vitro AChE inhibition assays on tacrine–benzothiazole conjugates (Ellman's method) |
Why This Matters
For researchers targeting AChE, selecting the 3-nitro over the 2-nitro isomer may yield measurably higher inhibitory activity, reducing the need for higher compound concentrations in preliminary screens.
- [1] Kale, M., & Wayal, S. (2022). Molecular Docking, Synthesis and Biological Screening of Some Novel Benzothiazoles as Acetylcholinesterase Inhibitors. Advanced Journal of Chemistry, Section A. https://doi.org/10.22034/AJCA.2022.XXXX View Source
- [2] Nepovimova, E., et al. (2020). Tacrine–benzothiazole hybrids: novel class of potential multitarget anti-Alzheimer's drugs. Bioorganic Chemistry, 107, 104596. https://doi.org/10.1016/j.bioorg.2020.104596 View Source
